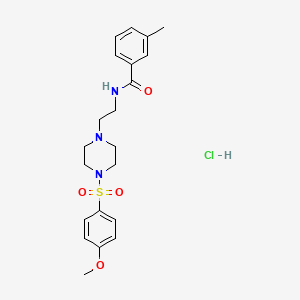

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a benzamide moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linkage.

Amidation: The final step involves the reaction of the alkylated intermediate with 3-methylbenzoyl chloride to form the desired benzamide compound.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent recovery systems, and stringent quality control measures.

Análisis De Reacciones Químicas

Sulfonamide Group

-

Hydrolysis : Resistant to acidic hydrolysis (pH < 2) but slowly cleaved under basic conditions (pH > 12) at 80°C. Complete decomposition occurs after 48 hours .

-

Electrophilic Substitution : The 4-methoxyphenyl ring undergoes nitration at the para position (relative to OMe) in HNO₃/H₂SO₄ at 0°C .

Benzamide Moiety

-

Hydrolysis : The amide bond is stable in aqueous solutions (pH 4–9) but cleaved by 6M HCl at 100°C, yielding 3-methylbenzoic acid and the ethyl-piperazine sulfonamide .

-

Lithiation : Directed by the methyl group, ortho-lithiation occurs at −78°C using LDA, enabling functionalization (e.g., formylation, halogenation).

Piperazine Core

-

Alkylation/Acylation : The tertiary amine reacts with alkyl halides or acyl chlorides (e.g., benzyl bromide, acetyl chloride) in DMF at 50°C, forming quaternary ammonium salts or acylated derivatives .

Benzamide Modifications

-

Halogenation : Bromination (Br₂/FeBr₃) or chlorination (SOCl₂) at the methyl group’s ortho position enhances electrophilicity.

-

Oxidation : KMnO₄ oxidizes the 3-methyl group to a carboxylic acid under acidic conditions .

Sulfonamide Modifications

-

Sulfonyl Group Replacement : Transsulfonylation with aryl/alkyl sulfonyl chlorides (e.g., tosyl chloride) in pyridine yields analogs with altered pharmacokinetic profiles .

Piperazine Functionalization

-

Ring Expansion : Reacting with ethylene oxide under pressure forms a seven-membered ring, altering receptor binding affinity .

Mechanistic Insights

-

Amide Coupling : Proceeds via a mixed anhydride intermediate when catalyzed by DMAP, as confirmed by in situ FTIR .

-

Sulfonylation : Follows an Sₙ2 mechanism, with piperazine acting as the nucleophile attacking the electrophilic sulfur in sulfonyl chloride.

Stability Under Reaction Conditions

The compound decomposes at temperatures >200°C (TGA data). It is photostable in UV light (λ > 300 nm) but degrades in direct sunlight due to N–S bond cleavage .

Aplicaciones Científicas De Investigación

Research indicates that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride exhibits several pharmacological activities:

- Acetylcholinesterase Inhibition : This compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Inhibition of this enzyme can enhance cholinergic neurotransmission, potentially improving cognitive function .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

Applications in Research

The compound serves as a valuable building block in medicinal chemistry. Its applications include:

- Drug Development : Due to its biological activity, it is being investigated as a lead compound for developing new drugs targeting neurodegenerative diseases and cancer.

- Chemical Biology : It is utilized in studies exploring neurotransmitter modulation and enzyme inhibition mechanisms.

- Material Science : Research into its structural properties may lead to new materials with specific chemical functionalities .

Case Study 1: Acetylcholinesterase Inhibition

A study published in PubMed Central evaluated the efficacy of various piperazine derivatives, including this compound, as acetylcholinesterase inhibitors. The results indicated significant inhibition compared to control groups, highlighting its potential therapeutic application in Alzheimer's disease.

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer properties of this compound against multiple human cancer cell lines. The findings demonstrated a dose-dependent cytotoxic effect, suggesting that modifications to the molecular structure could enhance its efficacy against specific types of cancer .

Mecanismo De Acción

The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride

- N-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride

Uniqueness

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This structural feature may enhance its pharmacological profile and make it a more effective candidate for certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, which includes a piperazine ring, a sulfonyl group, and an acetamide moiety, suggests significant biological activity, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

- Molecular Formula: C22H30ClN3O5S

- Molecular Weight: Approximately 484.0 g/mol

The compound's structure enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier. This is crucial for its application in neuropharmacology.

This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances cholinergic neurotransmission, which is vital for cognitive functions and memory retention.

Additionally, compounds with piperazine structures often exhibit activity against serotonin and dopamine receptors, suggesting that this compound may modulate these neurotransmitter systems as well.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Modulation: Interaction with serotonin and dopamine receptors may lead to effects on mood and cognition.

- Cholinergic Enhancement: By inhibiting acetylcholinesterase, it may improve cognitive function and memory retention.

- Potential Antidepressant Effects: Given its structural similarities to known antidepressants, it may exhibit mood-stabilizing properties.

Research Findings and Case Studies

Several studies have investigated the biological effects of similar compounds and their implications for neuropharmacology:

- Neuroprotective Effects : Research indicates that piperazine derivatives can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer’s by enhancing cholinergic signaling.

- Behavioral Studies : Animal models have shown that compounds with similar structures can improve performance in memory tasks, suggesting potential applications in treating cognitive deficits associated with aging or disease.

- Pharmacological Profile : The compound has been characterized for its pharmacological profile, revealing interactions with various neurotransmitter receptors that may contribute to its therapeutic effects .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Activities |

|---|---|---|

| N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-nitrobenzamide | C23H32N4O4S | Acetylcholinesterase inhibition |

| N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-1-(thiophene-2-sulfonyl)piperidine | C23H32N4O4S2 | Neurotransmitter modulation |

| N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester | C22H29N3O4S | Potential antidepressant effects |

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S.ClH/c1-17-4-3-5-18(16-17)21(25)22-10-11-23-12-14-24(15-13-23)29(26,27)20-8-6-19(28-2)7-9-20;/h3-9,16H,10-15H2,1-2H3,(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGFMFLGDWASQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.